molecular formula C22H21N5O3 B2896656 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251577-58-8

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2896656
CAS No.: 1251577-58-8
M. Wt: 403.442
InChI Key: BTLBAHCYUUACNP-UHFFFAOYSA-N
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Description

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a structurally complex molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a 1,2,4-oxadiazole ring at position 3 (bearing a cyclopropyl moiety), and an aromatic amine linked to a 3,4-dimethoxyphenyl group. Structural determination of such compounds often relies on X-ray crystallography tools like the SHELX software suite, which has been instrumental in small-molecule refinement and structure validation .

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-12-4-8-15-19(25-14-7-9-17(28-2)18(10-14)29-3)16(11-23-21(15)24-12)22-26-20(27-30-22)13-5-6-13/h4,7-11,13H,5-6H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBAHCYUUACNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Experimental Data for Compound 5n

Property Value/Data
Melting Point 257–259 °C
IR Peaks (cm⁻¹) 2766, 1635, 1589, 1567, 1475, 1404, 1302, 1249, 1129, 1051, 1001, 870, 819
¹H-NMR (DMSO-d6) δ 7.54 (dd, J = 8.8, 2.5 Hz), 7.62 (d, J = 8.8 Hz), 7.79–8.79 (AA’XX’), 11.26 (bs)
¹³C-NMR (DMSO-d6) δ 117.5, 118.4, 119.3, 123.6, 130.6, 131.0, 131.4, 138.4, 150.8, 156.5, 159.9
HRMS (ESI+) [M+H]⁺: 307.015 (calcd. 307.0148)

Inferences for the Target Compound:

  • The absence of chlorine atoms in the target’s dimethoxyphenyl group may lower its melting point compared to 5n (257–259 °C) due to reduced intermolecular halogen bonding.
  • The cyclopropyl-oxadiazole moiety in the target compound could lead to distinct IR peaks (e.g., C-O-C stretching near 1249 cm⁻¹ ) and NMR shifts influenced by ring strain.

Research Findings and Implications

Electronic Effects:

  • The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density at the aromatic amine, improving solubility in polar solvents compared to 5n’s dichlorophenyl group. This could favor interactions with biological targets requiring electron-rich binding pockets .

In contrast, 5n’s pyridin-4-yl group may favor aqueous solubility .

Core Structure Impact:

  • The 1,8-naphthyridine core’s extended conjugation may enhance UV absorbance and fluorescence properties, making the target compound suitable for spectroscopic tracking in biological studies.

Synthetic Considerations:

  • The CHEMENU compound’s dihydrobenzodioxin substituent suggests synthetic routes involving etherification, whereas the target compound’s dimethoxyphenyl group may require milder conditions to preserve methoxy integrity .

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